molecular formula C9H11NO2 B590367 2,4,6-Trimethyl-5-nitrobenzene-d11 CAS No. 1126138-12-2

2,4,6-Trimethyl-5-nitrobenzene-d11

Cat. No. B590367
Key on ui cas rn: 1126138-12-2
M. Wt: 176.259
InChI Key: SCEKDQTVGHRSNS-JXCHDVSKSA-N
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Patent
US04287201

Procedure details

Nitromesitylene (20.0 g) is added to a mixture of N-bromosuccinimide (11.7g, 2 equivalents) and azobisisobutyronitrile (10 mg) in carbon tetrachloride (1000 ml). The flask is illuminated with a bright incandescent bulb (controlled by a Variac) with stirring until reflux occurs; an additional heat source is required. After 4 hours the reaction mixture is cooled, evaporated to a residue and partitioned between water and dichloromethane. The organic phase is separated, dried, and evaporated to a residue which is purified by column chromatography on silica gel by gradient elution: benzene/hexane (1:9 to 4:1). The purified product, mostly 4-bromomethyl-2,6-dimethylnitrobenzene, is isolated as an orange oil, 36.8 g.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([CH3:10])=[CH:8][C:7]([CH3:11])=[CH:6][C:5]=1[CH3:12])([O-:3])=[O:2].[Br:13]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:13][CH2:11][C:7]1[CH:8]=[C:9]([CH3:10])[C:4]([N+:1]([O-:3])=[O:2])=[C:5]([CH3:12])[CH:6]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1C)C)C
Name
Quantity
11.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is illuminated with a bright incandescent bulb (
TEMPERATURE
Type
TEMPERATURE
Details
until reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 4 hours the reaction mixture is cooled
Duration
4 h
CUSTOM
Type
CUSTOM
Details
evaporated to a residue
CUSTOM
Type
CUSTOM
Details
partitioned between water and dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to a residue which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography on silica gel by gradient elution

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC(=C(C(=C1)C)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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